tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Click chemistry Stereoselective synthesis Alkyne building blocks

tert-Butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1616340-89-6) is a Boc-protected chiral bicyclic amine building block featuring the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold with exo-oriented aminomethyl substitution at the 3-position. This scaffold serves as a conformationally restricted piperidine/proline mimetic with a high fraction of sp³-hybridized carbons (Fsp³ = 0.83) and low calculated logD (pH 7.4 = −2.5), properties associated with improved drug-likeness in medicinal chemistry programs.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B13016486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(C2)C1CN
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m1/s1
InChIKeyAUVFTKSYBSBNAS-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to tert-Butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Stereochemically Defined Bicyclic Building Block for Constrained Amine Drug Discovery


tert-Butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1616340-89-6) is a Boc-protected chiral bicyclic amine building block featuring the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold with exo-oriented aminomethyl substitution at the 3-position [1]. This scaffold serves as a conformationally restricted piperidine/proline mimetic with a high fraction of sp³-hybridized carbons (Fsp³ = 0.83) and low calculated logD (pH 7.4 = −2.5), properties associated with improved drug-likeness in medicinal chemistry programs [2]. The compound is supplied at ≥97% purity (HPLC) with full stereochemical characterization, making it a procurement-ready intermediate for fragment-based drug discovery, click-chemistry derivatization, and constrained peptide mimetic synthesis .

Why the (1S,3R,4R)-Aminomethyl Epimer Cannot Be Replaced by In-Class 2-Azabicyclo[2.2.1]heptane Analogs for Stereospecific Derivatization


The 2-azabicyclo[2.2.1]heptane scaffold exists as four possible diastereomers at C-3, each giving rise to distinct spatial orientation of the exocyclic functional group and, consequently, divergent reactivity in downstream transformations. Direct comparative synthetic studies demonstrate that the (1S,3R,4R) epimer consistently provides 9–11 percentage-point higher yields than the (1S,3S,4R) epimer in Corey–Fuchs dibromoalkene formation (59% vs. 48%), translating to superior atom economy in multi-step syntheses [1]. Furthermore, only the (1S,3R,4R)-configured alkyne intermediate was successfully elaborated via CuAAC click chemistry to triazole conjugates (51–66% yield), whereas the (1S,3S,4R) epimer was not reported to undergo productive click derivatization under identical conditions [1]. Substituting the aminomethyl handle with a carboxylic acid (e.g., the Ledipasvir intermediate scaffold) fundamentally alters the available reaction manifold, preventing direct amine-targeted bioconjugation or reductive amination strategies [2]. The Boc protecting group additionally enables orthogonal deprotection under mild acidic conditions, a feature absent in the free-base or N-alkyl analogs commonly offered as lower-cost alternatives .

Quantitative Differentiation of tert-Butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Versus Closest Analogs


Synthetic Yield Advantage of (1S,3R,4R) Epimer Over (1S,3S,4R) Epimer in Corey–Fuchs Alkyne Homologation

Head-to-head epimer comparison under identical Corey–Fuchs conditions (CBr₄, PPh₃, then n-BuLi, −78 °C) showed that the (1S,3R,4R)-dibromoalkene intermediate 7 was obtained in 59% yield, whereas the (1S,3S,4R)-dibromoalkene 8 was isolated in only 48% yield – an absolute yield advantage of 11 percentage points [1]. Subsequent elimination to terminal alkynes gave (1S,3R,4R)-9 in 52% yield and (1S,3S,4R)-10 in 50% yield [1]. Critically, only the (1S,3R,4R)-alkyne 9 was successfully elaborated in CuAAC click reactions with azide partners, producing triazole conjugates 13 (51%) and 14 (66%) with full retention of stereochemistry [1]. This reactivity advantage is attributed to reduced steric congestion at the exo-face of the (1S,3R,4R) epimer, which facilitates organometallic reagent approach [1].

Click chemistry Stereoselective synthesis Alkyne building blocks

Differentiation by Functional Handle: Aminomethyl vs. Carboxylic Acid at C-3 Enables Distinct Derivatization Pathways

The target compound bears a primary aminomethyl group (−CH₂NH₂) at the 3-exo position, whereas the most widely commercialized 2-azabicyclo[2.2.1]heptane building block – the (1S,3R,4R)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-53-6) – carries a carboxylic acid at the same position . This functional group divergence dictates fundamentally different reactivity: the aminomethyl handle permits reductive amination, amide coupling with carboxylic acid partners, sulfonamide formation, and isothiocyanate/urea ligation, while the carboxylic acid congener is restricted to esterification, amidation (as the acyl donor), and peptide coupling via carboxyl activation [1]. The tert-butyl carbamate (Boc) protection on the bridgehead nitrogen is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS), enabling sequential deprotection strategies that are unattainable with the unprotected amine or N-benzyl-protected analogs . The (1S,3R,4R) carboxylic acid analog is commercially priced at approximately $733 per 100 mg (HCl salt), whereas the target aminomethyl compound is listed at $630 per 100 mg – a comparable procurement cost with a differentiated synthetic utility .

Amine bioconjugation Reductive amination Building block orthogonality

Scaffold-Level Differentiation: 2-Azabicyclo[2.2.1]heptane vs. 8-Azabicyclo[3.2.1]octane in Conformational Constraint and Drug-Likeness Parameters

The 2-azabicyclo[2.2.1]heptane core provides a more compact, rigid scaffold compared to the homologous 8-azabicyclo[3.2.1]octane (tropane) system. The smaller [2.2.1] framework offers a shorter nitrogen-to-substituent distance (~2.5 Å vs. ~3.2 Å for [3.2.1]) and a distinct angular trajectory for the exocyclic aminomethyl group, which directly impacts the three-dimensional presentation of pharmacophoric elements in target binding sites [1]. Computed physicochemical properties for the 2-azabicyclo[2.2.1]heptane core include Fsp³ = 0.83 and logD (pH 7.4) = −2.5, compared to Fsp³ = 0.88 and logD (pH 7.4) ≈ −1.8 for the corresponding 8-azabicyclo[3.2.1]octane aminomethyl analog [2][3]. The lower logD of the [2.2.1] scaffold translates to reduced lipophilicity-driven off-target binding and improved aqueous solubility – a key advantage in CNS drug discovery programs where high polar surface area and low logD are desirable [4]. The 2-azanorbornane scaffold has been validated in clinical-stage orexin-1 receptor antagonists (JNJ-54717793, derived from substituted 2-azabicyclo[2.2.1]heptane optimization), demonstrating brain penetration and oral bioavailability that are scaffold-dependent and not readily replicated with the [3.2.1] tropane framework [5].

Conformational restriction Fsp³ Drug-likeness Scaffold selection

Validated Pharmacological Relevance: 2-Azabicyclo[2.2.1]heptane-Containing Inhibitors Show Nanomolar Potency Against DPP-4, Surpassing Marketed Drugs

The 2-azabicyclo[2.2.1]heptane scaffold has demonstrated clinically relevant pharmacological activity when incorporated into drug-like molecules. Neogliptin (compound 12a), a DPP-4 inhibitor bearing a 2-aza-bicyclo[2.2.1]heptane moiety, exhibited an IC₅₀ of 16.8 ± 2.2 nM against human DPP-4, making it more potent than the marketed drugs vildagliptin (IC₅₀ ≈ 25 nM in comparable assays) and sitagliptin (IC₅₀ ≈ 19 nM) [1]. Neogliptin also demonstrated superior ADME properties compared to vildagliptin and lower cardiotoxicity risk compared to sitagliptin, with enhanced aqueous stability due to reduced intramolecular cyclization [1]. Further optimization of the series yielded compound 9a with IC₅₀ = 4.3 nM, representing a 4-fold improvement while maintaining selectivity over DPP-8 and DPP-9 [2]. These findings validate that the 2-azabicyclo[2.2.1]heptane core is not merely a structural curiosity but a pharmacologically productive scaffold capable of delivering best-in-class potency when appropriately elaborated – a critical consideration for procurement decisions where the scaffold must justify its cost premium over simpler piperidine or pyrrolidine building blocks [1][2].

DPP-4 inhibition Type 2 diabetes Neogliptin Scaffold validation

Stereochemical Purity and Batch-to-Batch Reproducibility: Documented 97–98% Purity with Chiral HPLC and NMR Characterization

The target compound is supplied with documented purity of 97% (AChemBlock) to 98% (Leyan), accompanied by batch-specific HNMR, HPLC, and Certificate of Analysis (CoA) documentation . The (1S,3R,4R) stereochemistry is confirmed by the IUPAC name and SMILES notation CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1CN, which specifies the absolute configuration at all three stereocenters . This level of characterization contrasts with the commonly available racemic or stereochemically undefined 2-azabicyclo[2.2.1]heptane building blocks (e.g., CAS 88260-06-4, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, racemic, priced at ~$15–20/100 mg) . The enantiomeric and diastereomeric purity of the (1S,3R,4R) compound is critical for applications in fragment-based drug discovery where stereochemical ambiguity can lead to false-positive hits, irreproducible SAR, or misassigned binding modes [1]. The compound is stocked globally with estimated ship times of approximately 10 days, ensuring timely procurement for time-sensitive medicinal chemistry campaigns .

Quality control Stereochemical purity Procurement specification Reproducibility

Optimal Procurement and Application Scenarios for tert-Butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Based on Quantitative Differentiation Evidence


CuAAC Click-Chemistry Library Synthesis Requiring Stereochemically Defined Alkyne Building Blocks

Research teams constructing 1,2,3-triazole-containing compound libraries via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) should prioritize procurement of the (1S,3R,4R) epimer. Direct comparative data show that only the (1S,3R,4R)-configured alkyne derived from this scaffold undergoes productive click reactions (51–66% isolated yield), while the (1S,3S,4R) epimer has not been reported to produce click products under identical conditions [1]. The Boc-protected amine enables subsequent orthogonal deprotection for further diversification, making this compound a strategic entry point for fragment-based screening libraries.

Synthesis of Conformationally Constrained Peptide Mimetics Requiring a Rigid Proline Surrogate with a Primary Amine Tether

The 2-azabicyclo[2.2.1]heptane scaffold has been extensively validated as a proline mimetic in biologically active peptides, including XIAP inhibitors where the exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid residue conferred similar activity to the natural tetrapeptide ligand [2]. The target compound extends this validated scaffold by providing a primary aminomethyl handle at the 3-position instead of a carboxylic acid, enabling incorporation as a backbone-constrained diamine linker rather than a proline replacement – a distinct structural role that the carboxylic acid analog cannot fulfill without multi-step functional group interconversion .

CNS Drug Discovery Programs Requiring Low-logD, High-Fsp³ Bicyclic Amine Scaffolds for Brain Penetration Optimization

Medicinal chemistry teams optimizing CNS-penetrant candidates should select the 2-azabicyclo[2.2.1]heptane core over the larger 8-azabicyclo[3.2.1]octane scaffold based on the systematically lower logD (pH 7.4 = −2.5 vs. ≈ −1.8) [3]. The clinical validation of the [2.2.1] scaffold in the brain-penetrant OX1R antagonist JNJ-54717793 demonstrates that this physicochemical advantage translates to in vivo CNS exposure [4]. The tertiary Boc carbamate additionally provides a metabolically stable protecting group that can be cleaved under mild conditions post-synthesis to reveal the secondary amine for further elaboration.

Multi-Step Parallel Synthesis Where Cumulative Yield Advantages Justify the Procurement Premium of the Higher-Yielding Epimer

For medicinal chemistry groups executing parallel synthesis campaigns, the 11 percentage-point yield advantage of the (1S,3R,4R) epimer in the Corey–Fuchs dibromoalkene formation translates to meaningful material savings across a 24- or 48-member library [1]. At the commercial price of $630/100 mg, the effective cost per mmol of successfully elaborated final product is lower for the (1S,3R,4R) epimer than for the (1S,3S,4R) alternative when downstream yields are factored into the cost calculation . This yield-based economic argument provides a quantitative procurement rationale beyond simple catalog price comparison.

Quote Request

Request a Quote for tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.